Pegvorhyaluronidase alfa

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pegvorhyaluronidase alfa is a pegylated recombinant human hyaluronidase enzyme developed by Halozyme Therapeutics. It is designed to degrade hyaluronan, a glycosaminoglycan that contributes to the structure of the extracellular matrix and tissue repair. This compound is primarily being developed for the treatment of various solid tumors, including pancreatic cancer, non-small-cell lung cancer, and metastatic breast cancer .

Preparation Methods

Pegvorhyaluronidase alfa is synthesized through recombinant DNA technology. The gene encoding human hyaluronidase is inserted into Chinese hamster ovary cells, which then produce the enzyme. The enzyme is subsequently pegylated to enhance its stability and prolong its half-life in the bloodstream . Industrial production involves large-scale fermentation of the genetically modified cells, followed by purification and pegylation processes.

Chemical Reactions Analysis

Pegvorhyaluronidase alfa primarily undergoes hydrolysis reactions, where it catalyzes the breakdown of hyaluronan into smaller oligosaccharides. This reaction involves the cleavage of glycosidic bonds in hyaluronan, facilitated by the enzyme’s active site. The major product of this reaction is fragmented hyaluronan, which can be further metabolized by the body .

Scientific Research Applications

Pegvorhyaluronidase alfa has several scientific research applications:

Mechanism of Action

Pegvorhyaluronidase alfa exerts its effects by degrading hyaluronan in the extracellular matrix. This degradation reduces interstitial fluid pressure, restores blood flow, and facilitates the dispersion and absorption of coadministered anticancer therapies. The enzyme targets hyaluronan, breaking it down into smaller fragments, which are then cleared from the tumor microenvironment .

Comparison with Similar Compounds

Pegvorhyaluronidase alfa is unique due to its pegylation, which enhances its stability and half-life compared to non-pegylated hyaluronidase. Similar compounds include:

Recombinant Human Hyaluronidase (rHuPH20): Non-pegylated version used in various medical applications.

Bovine Testicular Hyaluronidase: An older form of hyaluronidase derived from bovine testes, used in ophthalmic surgery and other medical procedures.

This compound stands out due to its enhanced pharmacokinetic properties and its specific application in targeting the tumor microenvironment .

Properties

CAS No. |

1620390-06-8 |

|---|---|

Molecular Formula |

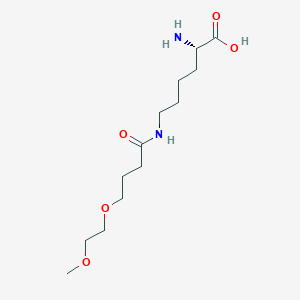

C13H26N2O5 |

Molecular Weight |

290.36 g/mol |

IUPAC Name |

(2S)-2-amino-6-[4-(2-methoxyethoxy)butanoylamino]hexanoic acid |

InChI |

InChI=1S/C13H26N2O5/c1-19-9-10-20-8-4-6-12(16)15-7-3-2-5-11(14)13(17)18/h11H,2-10,14H2,1H3,(H,15,16)(H,17,18)/t11-/m0/s1 |

InChI Key |

RMCUGWXDCKNMLC-NSHDSACASA-N |

Isomeric SMILES |

COCCOCCCC(=O)NCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

COCCOCCCC(=O)NCCCCC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

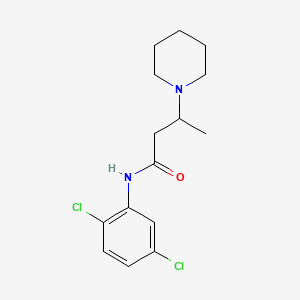

![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)